N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide
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Overview
Description
N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide is an organic compound with a complex structure that includes a bromine atom, an ethyl group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide typically involves the nitration of 4-ethylphenylamine followed by bromination and subsequent acetamidation. The general steps are as follows:
Nitration: 4-ethylphenylamine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Bromination: The nitrated product is then brominated using bromine in the presence of a suitable solvent like acetic acid.
Acetamidation: Finally, the brominated nitro compound is reacted with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N-(5-bromo-4-ethyl-2-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-bromo-4-ethyl-2-nitrobenzoic acid and ammonia.
Scientific Research Applications
N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-nitrophenyl)acetamide
- N-(4-ethyl-2-nitrophenyl)acetamide
- N-(5-bromo-4-methyl-2-nitrophenyl)acetamide
Uniqueness
N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both bromine and nitro groups provides opportunities for diverse chemical modifications and applications.
Properties
CAS No. |
52121-37-6 |
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Molecular Formula |
C10H11BrN2O3 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H11BrN2O3/c1-3-7-4-10(13(15)16)9(5-8(7)11)12-6(2)14/h4-5H,3H2,1-2H3,(H,12,14) |
InChI Key |
DCPUKKRXXDDPGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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